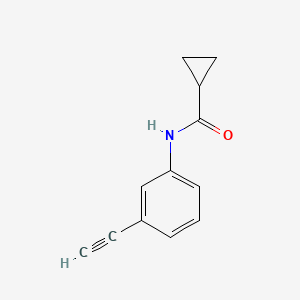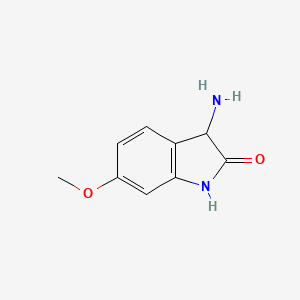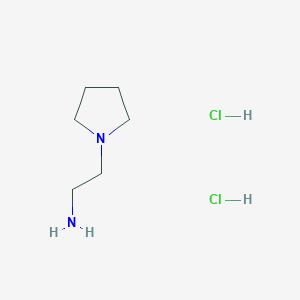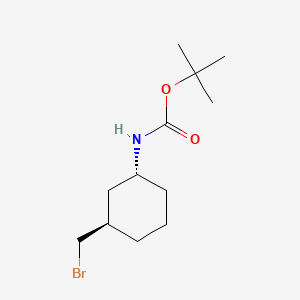
tert-Butyl (4-cyanocyclohexyl)carbamate
Vue d'ensemble
Description
“tert-Butyl (4-cyanocyclohexyl)carbamate” is a chemical compound . It is related to “tert-Butyl N-(4-hydroxycyclohexyl)carbamate”, which has the empirical formula C11H21NO3 . The compound is a solid .
Synthesis Analysis
The synthesis of carbamates, which includes “this compound”, can be achieved through amination or rearrangement . A common method involves a three-component coupling of amines, carbon dioxide, and halides . Another method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate .Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using various chemistry software . The structure data file (SDF/MOL File) is available for download .Applications De Recherche Scientifique
Enantioselective Synthesis
The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a derivative of tert-butyl (4-cyanocyclohexyl)carbamate, plays a crucial role in the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This synthesis has significant applications in molecular biology and pharmaceuticals, especially for analogues of genetic materials (Ober et al., 2004).
Stereoisomer Synthesis
Tert-butyl ((1R, 2S, 5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate, another variant, is essential for synthesizing different stereochemical forms of cyclohexane carboxamide. These stereoisomers are key intermediates in the synthesis of factor Xa inhibitors, a class of anticoagulant medications (Wang et al., 2017).
Chemosensors Development
Tert-butyl carbazole derivatives have been synthesized and studied for their ability to form organogels and emit strong blue light. These properties enable their use in developing fluorescent sensory materials to detect acid vapors. The inclusion of tert-butyl groups plays a significant role in their gel-forming ability and sensor applications (Sun et al., 2015).
Atmospheric CO2 Fixation
Tert-butyl hypoiodite (t-BuOI) reacts with unsaturated amines, including derivatives of tert-butyl carbamate, to efficiently fix atmospheric CO2. This reaction leads to the formation of cyclic carbamates with potential implications in environmental chemistry (Takeda et al., 2012).
Safety and Hazards
The safety data sheet for a related compound, “tert-Butyl carbamate”, recommends wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation . It also mentions that the compound is not considered hazardous by the 2012 OSHA Hazard Communication Standard .
Propriétés
IUPAC Name |
tert-butyl N-(4-cyanocyclohexyl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h9-10H,4-7H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZJRHRMFIDRFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901179271 | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1303968-12-8, 873537-32-7 | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1303968-12-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(4-cyanocyclohexyl)-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901179271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans tert-Butyl (4-cyanocyclohexyl)carbamate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chlorooxazolo[5,4-c]pyridine](/img/structure/B1391399.png)








![{3-[5-(4-fluorophenyl)-1-methyl-1H-pyrazol-3-yl]propyl}(methyl)amine](/img/structure/B1391416.png)
![4-{[6-(Trifluoromethyl)pyridin-2-yl]oxy}benzenesulphonyl chloride](/img/structure/B1391417.png)
![3-Chloroimidazo[1,2-a]pyridine-6-carbohydrazide](/img/structure/B1391418.png)
![(R)-2-(2-chlorobenzylamino)-1-(2,3-dihydro-1H-inden-1-yl)-1H-imidazo[4,5-b]pyridine-5-carboxamide](/img/structure/B1391419.png)
